molecular formula C6H7N5S B12915587 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide CAS No. 50901-52-5

2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide

Cat. No.: B12915587
CAS No.: 50901-52-5
M. Wt: 181.22 g/mol
InChI Key: AKWMGFJCCOYHDZ-ONNFQVAWSA-N
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Description

2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms. It is known for its diverse biological activities, including antimicrobial, antiviral, antifungal, antibacterial, antitumor, and anticarcinogenic properties . This compound is also used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide typically involves the reaction of pyridazine-4-carbaldehyde with thiosemicarbazide under specific conditions . The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours until the desired product is formed. The product is then purified through recrystallization.

Chemical Reactions Analysis

2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

    Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include ethanol as a solvent, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions include various heterocyclic derivatives, which are often biologically active.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets and pathways. For example, its antitumor action is attributed to the inhibition of DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . The compound also interacts with bacterial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide is unique due to its specific combination of sulfur and nitrogen atoms, which contribute to its diverse biological activities. Similar compounds include:

In comparison, this compound stands out due to its specific reactivity and the range of applications in scientific research.

Properties

CAS No.

50901-52-5

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

[(E)-pyridazin-4-ylmethylideneamino]thiourea

InChI

InChI=1S/C6H7N5S/c7-6(12)11-10-4-5-1-2-8-9-3-5/h1-4H,(H3,7,11,12)/b10-4+

InChI Key

AKWMGFJCCOYHDZ-ONNFQVAWSA-N

Isomeric SMILES

C1=CN=NC=C1/C=N/NC(=S)N

Canonical SMILES

C1=CN=NC=C1C=NNC(=S)N

Origin of Product

United States

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